2,6-Di-o-methyl-d-glucose

Description

BenchChem offers high-quality 2,6-Di-o-methyl-d-glucose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Di-o-methyl-d-glucose including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

16274-29-6 |

|---|---|

Molecular Formula |

C8H16O6 |

Molecular Weight |

208.21 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-3,4,5-trihydroxy-2,6-dimethoxyhexanal |

InChI |

InChI=1S/C8H16O6/c1-13-4-5(10)7(11)8(12)6(3-9)14-2/h3,5-8,10-12H,4H2,1-2H3/t5-,6+,7-,8-/m1/s1 |

InChI Key |

OJBVKTGJVJESJJ-ULAWRXDQSA-N |

Isomeric SMILES |

COC[C@H]([C@H]([C@@H]([C@H](C=O)OC)O)O)O |

Canonical SMILES |

COCC(C(C(C(C=O)OC)O)O)O |

Origin of Product |

United States |

An In-Depth Technical Guide to 2,6-Di-O-methyl-D-glucose

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Di-O-methyl-D-glucose is a partially methylated monosaccharide derivative of D-glucose. While less common than other methylated glucose isomers, its specific methylation pattern at the C2 and C6 positions offers unique chemical properties that make it a valuable tool in glycoscience research. This technical guide provides a comprehensive overview of 2,6-Di-O-methyl-D-glucose, including its chemical structure, physicochemical properties, proposed synthesis, analytical characterization, and potential biological significance. Due to the limited availability of data for this specific isomer, information from related compounds is included for comparative purposes.

Introduction

Methylated monosaccharides are crucial for the structural analysis of complex carbohydrates and play a significant role in various biological processes. The selective methylation of hydroxyl groups on a sugar molecule, such as D-glucose, alters its polarity, reactivity, and ability to form hydrogen bonds. This modification is instrumental in techniques like methylation analysis for determining the linkage positions in polysaccharides and oligosaccharides. 2,6-Di-O-methyl-D-glucose, with its free hydroxyl groups at the C3 and C4 positions, serves as a specific building block or analytical standard in carbohydrate chemistry.

Chemical Structure and Properties

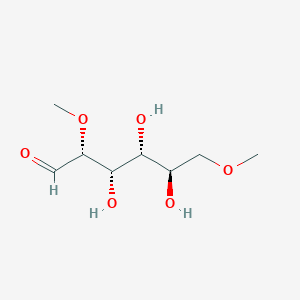

2,6-Di-O-methyl-D-glucose is a derivative of D-glucose with the molecular formula C8H16O6 and a molecular weight of 208.21 g/mol . The methyl groups are attached to the hydroxyl groups at the C2 and C6 positions of the glucopyranose ring.

Structure:

Caption: Pyranose ring structure of 2,6-Di-O-methyl-D-glucose.

Physicochemical Properties

Table 1: Estimated and Comparative Physicochemical Properties

| Property | 2,6-Di-O-methyl-D-glucose (Estimated) | D-Glucose[1][2] | 2,3,4,6-Tetra-O-methyl-D-glucose[3] |

| Molecular Formula | C8H16O6 | C6H12O6 | C10H20O6 |

| Molecular Weight | 208.21 g/mol | 180.16 g/mol | 236.26 g/mol |

| Melting Point | Data not available | 146 °C (α-anomer), 150 °C (β-anomer) | 96-99 °C |

| Boiling Point | Data not available | Decomposes | Data not available |

| Solubility | Expected to be soluble in water and polar organic solvents | Soluble in water | Soluble in water, ethanol, and chloroform |

| Specific Rotation | Data not available | [α]D +112.2° (α-anomer), +18.7° (β-anomer) | Data not available |

Synthesis of 2,6-Di-O-methyl-D-glucose

A specific, optimized experimental protocol for the synthesis of 2,6-Di-O-methyl-D-glucose is not well-documented in readily accessible literature. However, a plausible synthetic route can be designed based on established methods of selective protection and methylation of glucose. The key challenge lies in the selective methylation of the hydroxyl groups at the C2 and C6 positions while leaving the C3 and C4 hydroxyls unprotected.

Proposed Synthetic Pathway

A multi-step synthesis would likely involve the following conceptual workflow:

Caption: Proposed synthetic workflow for 2,6-Di-O-methyl-D-glucose.

Detailed Experimental Considerations

Step 1: Selective Protection

-

Protection of the anomeric hydroxyl (C1): D-glucose can be converted to its methyl glucoside (e.g., methyl α-D-glucopyranoside) by reacting with methanol in the presence of an acid catalyst (e.g., HCl)[4]. This protects the anomeric position and simplifies the subsequent reaction mixture.

-

Protection of C3 and C4 hydroxyls: A common strategy for differentiating the hydroxyl groups is the formation of a benzylidene acetal, which selectively protects the C4 and C6 hydroxyls. However, to leave C3 and C4 free for a later step, a different strategy is needed. One possibility is to use a bulky protecting group that preferentially reacts with the primary C6 hydroxyl and then a second protecting group for C3 and C4. A more direct approach might involve the use of stannylene acetals, which can activate specific hydroxyl groups for subsequent reactions.

Step 2: Methylation

With the C1, C3, and C4 positions protected, the remaining free hydroxyls at C2 and C6 can be methylated. The Purdie methylation (using methyl iodide and silver oxide) or the Haworth methylation (using dimethyl sulfate and sodium hydroxide) are common methods[5].

Step 3: Deprotection

The protecting groups from C1, C3, and C4 must be removed under conditions that do not cleave the newly formed methyl ethers at C2 and C6. This typically involves mild acid hydrolysis to remove acetal and glycosidic protecting groups.

Analytical Characterization

The structural elucidation of 2,6-Di-O-methyl-D-glucose would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are essential for confirming the structure.

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the anomeric proton (H1), the ring protons (H2-H6), and the two methoxy groups. The chemical shifts and coupling constants of the ring protons would be indicative of their stereochemistry. The presence of two distinct methoxy singlets would confirm the di-methylation.

-

¹³C NMR: The carbon NMR spectrum would show eight distinct signals: six for the glucose ring carbons and two for the methoxy carbons. The chemical shifts of C2 and C6 would be significantly different from those in unsubstituted glucose, confirming the positions of methylation.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in D₂O) (Note: These are predicted values based on general principles and data for related compounds. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | ~5.2 (α), ~4.6 (β) | ~93 (α), ~97 (β) |

| C2 | ~3.5 | ~84 |

| C3 | ~3.7 | ~74 |

| C4 | ~3.4 | ~70 |

| C5 | ~3.8 | ~72 |

| C6 | ~3.7, ~3.9 | ~72 |

| 2-OCH₃ | ~3.6 | ~60 |

| 6-OCH₃ | ~3.4 | ~59 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of methylated sugars.

-

Electron Ionization (EI-MS): For the volatile, per-O-silylated derivative, EI-MS would show a molecular ion peak and characteristic fragmentation patterns resulting from the cleavage of the pyranose ring and the loss of substituents.

-

Electrospray Ionization (ESI-MS): ESI-MS of the underivatized molecule would likely show adducts with sodium [M+Na]⁺ or other cations. Tandem MS (MS/MS) of the parent ion would reveal fragment ions corresponding to the loss of methoxy groups and cross-ring cleavages, which can help to pinpoint the locations of the methyl groups[6][7].

Fragmentation Analysis Workflow:

Caption: Mass spectrometry fragmentation analysis workflow.

Biological Significance and Applications

The biological role of 2,6-Di-O-methyl-D-glucose is not well-established. However, partially methylated sugars can serve as important tools in biological research:

-

Enzyme Substrate Specificity: It can be used to probe the active sites of glycosidases and glycosyltransferases to understand how the presence of methyl groups at specific positions affects enzyme binding and activity.

-

Carbohydrate-Protein Interactions: As a modified ligand, it can be used in binding studies to investigate the structural requirements for carbohydrate-binding proteins (lectins).

-

Metabolic Tracer: While less common than isotopically labeled glucose, in specific contexts, it could be used to trace metabolic pathways, assuming it is not readily metabolized. Research on 3-O-methyl-D-glucose has shown it to be metabolically stable in the brain, making it a useful tool for studying glucose transport[8]. The metabolic fate of the 2,6-isomer would require experimental investigation.

Conclusion

2,6-Di-O-methyl-D-glucose is a specific, partially methylated derivative of D-glucose. While detailed experimental data for this particular isomer is sparse in the literature, its synthesis and characterization can be approached using established methodologies in carbohydrate chemistry. Its unique structure, with free hydroxyl groups at C3 and C4, makes it a potentially valuable tool for research in glycobiology, particularly for studying enzyme mechanisms and carbohydrate-protein interactions. Further research is needed to fully elucidate its properties and explore its applications in drug development and other scientific fields.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Glucose - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Understanding the fragmentation of glucose in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2,6-Di-O-methyl-D-glucose from D-glucose

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a viable synthetic pathway for the preparation of 2,6-Di-O-methyl-D-glucose, a valuable carbohydrate derivative for various research applications, starting from the readily available D-glucose. The synthesis involves a multi-step process encompassing protection, methylation, and deprotection strategies to achieve the desired regioselective methylation.

Synthetic Strategy Overview

The synthesis of 2,6-Di-O-methyl-D-glucose from D-glucose necessitates a strategic approach to selectively methylate the hydroxyl groups at the C-2 and C-6 positions while leaving the hydroxyls at C-3 and C-4 untouched. A common and effective strategy involves the following key transformations:

-

Anomeric Protection: The anomeric hydroxyl group of D-glucose is first protected as a methyl glycoside. This prevents unwanted side reactions at the most reactive hydroxyl group and locks the sugar in its pyranose form. The α-anomer is typically the major product under thermodynamic control.

-

Selective Protection of C-3 and C-4 Hydroxyls: To free up the C-2 and C-6 hydroxyl groups for methylation, the C-3 and C-4 hydroxyls are selectively protected. The formation of a 3,4-O-isopropylidene acetal is a suitable method for this purpose.

-

Methylation: The remaining free hydroxyl groups at the C-2 and C-6 positions are then methylated, typically using a strong base and a methylating agent like methyl iodide.

-

Deprotection of C-3 and C-4 Hydroxyls: The isopropylidene protecting group is selectively removed under acidic conditions to regenerate the hydroxyl groups at the C-3 and C-4 positions.

-

Hydrolysis of the Methyl Glycoside: Finally, the methyl glycoside at the anomeric position is hydrolyzed to yield the target molecule, 2,6-Di-O-methyl-D-glucose.

Caption: Overall workflow for the synthesis of 2,6-Di-O-methyl-D-glucose.

Experimental Protocols

This section provides detailed methodologies for each key step in the synthesis.

Step 1: Synthesis of Methyl α-D-glucopyranoside

This initial step protects the anomeric hydroxyl group of D-glucose.

Reaction:

D-Glucose + CH₃OH (in the presence of an acid catalyst) → Methyl α-D-glucopyranoside

Experimental Protocol:

-

Suspend anhydrous D-glucose (100 g, 0.555 mol) in anhydrous methanol (500 mL).

-

Cool the mixture in an ice bath and bubble dry hydrogen chloride gas through the suspension with stirring until a concentration of 1-2% HCl is reached.

-

Remove the ice bath and reflux the mixture for 24-48 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature and neutralize the acid with a slight excess of a solid base (e.g., calcium carbonate or sodium bicarbonate).

-

Filter the mixture to remove the solid base and any unreacted glucose.

-

Concentrate the filtrate under reduced pressure to obtain a thick syrup.

-

Induce crystallization by adding a small amount of cold ethanol or by seeding with a crystal of pure methyl α-D-glucopyranoside.

-

Collect the crystalline product by filtration, wash with cold ethanol, and dry under vacuum.

| Parameter | Value |

| Starting Material | D-Glucose |

| Reagents | Anhydrous Methanol, Hydrogen Chloride |

| Product | Methyl α-D-glucopyranoside |

| Typical Yield | 60-70% |

| Purity | High, after crystallization |

Step 2: Synthesis of Methyl 3,4-O-isopropylidene-α-D-glucopyranoside

This step selectively protects the hydroxyl groups at the C-3 and C-4 positions.

Reaction:

Methyl α-D-glucopyranoside + 2,2-Dimethoxypropane (in the presence of an acid catalyst) → Methyl 3,4-O-isopropylidene-α-D-glucopyranoside

Experimental Protocol:

-

Dissolve methyl α-D-glucopyranoside (50 g, 0.257 mol) in anhydrous N,N-dimethylformamide (DMF, 250 mL).

-

Add 2,2-dimethoxypropane (63 mL, 0.514 mol) and a catalytic amount of p-toluenesulfonic acid (approx. 1 g).

-

Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, neutralize the catalyst by adding a few drops of triethylamine.

-

Remove the solvent under high vacuum.

-

Purify the resulting residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the desired product.

| Parameter | Value |

| Starting Material | Methyl α-D-glucopyranoside |

| Reagents | 2,2-Dimethoxypropane, p-Toluenesulfonic acid, DMF |

| Product | Methyl 3,4-O-isopropylidene-α-D-glucopyranoside |

| Typical Yield | 50-60% |

| Purity | High, after chromatography |

Step 3: Synthesis of Methyl 2,6-di-O-methyl-3,4-O-isopropylidene-α-D-glucopyranoside

This step involves the methylation of the free hydroxyl groups at C-2 and C-6.

Reaction:

Methyl 3,4-O-isopropylidene-α-D-glucopyranoside + CH₃I (in the presence of a strong base) → Methyl 2,6-di-O-methyl-3,4-O-isopropylidene-α-D-glucopyranoside

Experimental Protocol:

-

Dissolve methyl 3,4-O-isopropylidene-α-D-glucopyranoside (20 g, 0.085 mol) in anhydrous DMF (150 mL).

-

Cool the solution in an ice bath and add sodium hydride (60% dispersion in mineral oil, 8.5 g, 0.213 mol) portion-wise with careful stirring under an inert atmosphere (e.g., nitrogen or argon).

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

-

Cool the mixture back to 0°C and add methyl iodide (13.2 mL, 0.213 mol) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Carefully quench the reaction by the slow addition of methanol, followed by water.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Parameter | Value |

| Starting Material | Methyl 3,4-O-isopropylidene-α-D-glucopyranoside |

| Reagents | Sodium Hydride, Methyl Iodide, DMF |

| Product | Methyl 2,6-di-O-methyl-3,4-O-isopropylidene-α-D-glucopyranoside |

| Typical Yield | 80-90% |

| Purity | High, after chromatography |

Step 4: Synthesis of Methyl 2,6-di-O-methyl-α-D-glucopyranoside

This step removes the isopropylidene protecting group.

Reaction:

Methyl 2,6-di-O-methyl-3,4-O-isopropylidene-α-D-glucopyranoside + H₂O (in the presence of an acid catalyst) → Methyl 2,6-di-O-methyl-α-D-glucopyranoside

Experimental Protocol:

-

Dissolve the methylated intermediate (15 g, 0.057 mol) in a mixture of acetic acid and water (e.g., 80% aqueous acetic acid, 150 mL).

-

Heat the solution at 80-90°C for 2-4 hours, monitoring the deprotection by TLC.

-

Once complete, cool the reaction mixture and concentrate under reduced pressure to remove the acetic acid and water.

-

Co-evaporate with toluene to remove residual acetic acid.

-

The resulting crude product can be purified by column chromatography or used directly in the next step if sufficiently pure.

| Parameter | Value |

| Starting Material | Methyl 2,6-di-O-methyl-3,4-O-isopropylidene-α-D-glucopyranoside |

| Reagents | Acetic Acid, Water |

| Product | Methyl 2,6-di-O-methyl-α-D-glucopyranoside |

| Typical Yield | 90-95% |

| Purity | Generally high |

Step 5: Synthesis of 2,6-Di-O-methyl-D-glucose

The final step is the hydrolysis of the methyl glycoside to yield the free sugar.

Reaction:

Methyl 2,6-di-O-methyl-α-D-glucopyranoside + H₂O (in the presence of an acid catalyst) → 2,6-Di-O-methyl-D-glucose

Experimental Protocol:

-

Dissolve methyl 2,6-di-O-methyl-α-D-glucopyranoside (10 g, 0.045 mol) in dilute aqueous acid (e.g., 1 M HCl or 1 M H₂SO₄, 100 mL).

-

Heat the mixture at 90-100°C for 4-8 hours, monitoring the hydrolysis by TLC until the starting material is consumed.

-

Cool the solution to room temperature and neutralize the acid with a suitable base (e.g., barium carbonate or a basic ion-exchange resin).

-

Filter to remove the salt or resin.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the 2,6-Di-O-methyl-D-glucose by column chromatography on silica gel or by crystallization from a suitable solvent system (e.g., ethanol/ether).

| Parameter | Value |

| Starting Material | Methyl 2,6-di-O-methyl-α-D-glucopyranoside |

| Reagents | Aqueous Acid (e.g., HCl or H₂SO₄) |

| Product | 2,6-Di-O-methyl-D-glucose |

| Typical Yield | 85-95% |

| Purity | High, after purification |

Signaling Pathways and Logical Relationships

The logic of the protecting group strategy is crucial for the success of this synthesis. The following diagram illustrates the decision-making process for protecting the hydroxyl groups.

Caption: Logic diagram of the protecting group strategy.

Conclusion

The synthesis of 2,6-Di-O-methyl-D-glucose from D-glucose is a well-defined process that relies on the principles of selective protection and deprotection of hydroxyl groups. By following the detailed protocols outlined in this guide, researchers can reliably produce this important carbohydrate derivative for their scientific endeavors. Careful monitoring of each reaction step by techniques such as TLC is essential to ensure high yields and purity of the final product.

The Biological Activity of Methylated Glucose Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylated glucose derivatives represent a fascinating and versatile class of molecules with significant implications for biological research and therapeutic development. By strategically modifying the hydroxyl groups of glucose with methyl groups, researchers can create analogs that act as valuable tools to probe and manipulate cellular processes. These derivatives often function as non-metabolizable or poorly metabolizable glucose mimics, allowing for the dissection of glucose transport, signaling, and metabolic pathways. This in-depth technical guide explores the core biological activities of key methylated glucose derivatives, providing quantitative data, detailed experimental protocols, and visualizations of their impact on cellular signaling.

Core Biological Activities and Applications

Methylated glucose derivatives exhibit a range of biological activities primarily centered around their interaction with glucose transporters and their subsequent influence on cellular metabolism and signaling. Their utility stems from the fact that methylation can prevent or alter their recognition by key metabolic enzymes like hexokinase, while often preserving their ability to be transported into the cell.

1. Inhibition of Glucose Transport: Many methylated glucose derivatives act as competitive inhibitors of glucose transporters, such as the facilitative glucose transporters (GLUTs) and the sodium-glucose cotransporters (SGLTs). This property makes them invaluable for studying the kinetics and substrate specificity of these transporters.

2. Probing Glucose-Sensing and Signaling Pathways: As non-metabolizable or poorly metabolizable analogs, these compounds can uncouple glucose transport from downstream metabolic events. This allows researchers to investigate glucose-sensing signaling pathways, such as the PI3K/Akt, MAPK, and AMPK pathways, in the absence of confounding metabolic effects.

3. Anticancer and Antiviral Properties: The Warburg effect, characterized by increased glycolysis in cancer cells, makes glucose metabolism a prime target for therapeutic intervention. Methylated glucose derivatives that inhibit glucose uptake or glycolysis are being actively investigated as potential anticancer agents. Similarly, as viruses are highly dependent on host cell metabolism for replication, these derivatives also show promise as antiviral agents.

4. Tracers for in vivo Imaging: Radiolabeled methylated glucose derivatives, such as [11C]methyl-D-glucoside, are used as tracers in Positron Emission Tomography (PET) to visualize and quantify the activity of specific glucose transporters in vivo, offering insights into disease states like cancer and diabetes.

Quantitative Data on Biological Activity

The following tables summarize key quantitative data regarding the interaction of various methylated glucose derivatives and related compounds with glucose transporters.

| Compound | Transporter | Cell Line/System | Km (mM) | Ki (mM) | IC50 | Reference(s) |

| 3-O-Methyl-D-glucose | GLUT1 | Xenopus oocytes | 17-26 | - | - | [1] |

| GLUT4 | Xenopus oocytes | 4.3 | - | - | ||

| α-Methyl-D-glucoside | SGLT1 | - | - | - | - | [2] |

| SGLT2 | HEK293T cells | 2 | - | - | [2] | |

| 2-Deoxy-D-glucose | GLUT1 | Xenopus oocytes | 5 | - | - | [1] |

| Phlorizin | SGLT1 | - | - | - | - | [2][3] |

| SGLT2 | - | - | - | - | [2][3] | |

| Dapagliflozin | SGLT2 | - | - | - | 1.1 nM | [2][3] |

| Canagliflozin | SGLT2 | - | - | - | 2.2 nM | [2][3] |

| Empagliflozin | SGLT2 | - | - | - | 1.3 nM | [2][3] |

| Ertugliflozin | SGLT2 | - | - | >2000-fold selectivity over SGLT1 | - | [4] |

| Sotagliflozin | SGLT1/SGLT2 | - | - | 20-fold selectivity for SGLT2 | - | [4] |

| Glutor | GLUT1, GLUT2, GLUT3 | HCT116 cells | - | - | 11 nM | |

| Glucopiericidin A | GLUTs | - | - | - | 22 nM | |

| DRB18 | pan-GLUT | Cancer cell lines | - | - | 900 nM - 9.0 µM |

Table 1: Kinetic parameters of methylated glucose derivatives and other glucose transporter inhibitors.

| Cell Line | Compound | IC50 | Reference(s) |

| MCF7 (Breast Cancer) | Nigella sativa seed oil | 1.6 µg/mL | [5] |

| A325 (Breast Cancer) | Nigella sativa seed oil | 1.3 µg/mL | [5] |

| AGS (Gastric Cancer) | Methanolic extract of N. sativa | 43.31 µg/mL | [5] |

| PANC-1 (Pancreatic Cancer) | Methanolic extract of N. sativa | 144.4 µg/mL | [5] |

| C6 (Rat Glioma) | Hydroalcoholic extract of N. sativa | 260 µg/mL | [5] |

| A431 (Skin Carcinoma) | Diosmin | 45 µg/mL | [6] |

Table 2: IC50 values of various compounds, including those with glycosidic linkages, on different cancer cell lines.

Experimental Protocols

Protocol 1: 3-O-Methyl-D-glucose Uptake Assay in Erythrocytes

This protocol is adapted from a method used for the diagnosis of GLUT1 deficiency syndrome and can be modified for research purposes to assess GLUT1 transporter activity in red blood cells.[3]

Materials:

-

Blood samples collected in sodium-heparin or citrate-phosphate-dextrose solution.

-

[14C]-labeled 3-O-methyl-D-glucose (3-OMG).

-

Unlabeled 3-O-methyl-D-glucose.

-

Phosphate-buffered saline (PBS), pH 7.4, ice-cold.

-

Lysis buffer.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Cell Preparation:

-

Isolate erythrocytes by centrifugation of whole blood.

-

Wash the red blood cell pellet three times with ice-cold PBS.

-

Resuspend the cells to a defined hematocrit (e.g., 50%) in PBS.

-

-

Uptake Measurement:

-

Prepare an uptake solution containing 0.5 mmol/L unlabeled 3-OMG and 1 µCi/mL [14C]-3-OMG in PBS.

-

Initiate the uptake by adding a small volume of the erythrocyte suspension to the uptake solution at 4°C.

-

At defined time intervals (e.g., 5, 10, 15, 20, 30 seconds), terminate the influx by transferring an aliquot of the cell suspension into a large volume of ice-cold PBS containing a transport inhibitor (e.g., cytochalasin B) to stop further uptake.

-

-

Washing and Lysis:

-

Rapidly wash the cells three times with ice-cold PBS to remove extracellular radiolabel.

-

Lyse the washed erythrocytes by adding a suitable lysis buffer.

-

-

Quantification:

-

Add the cell lysate to a scintillation vial containing scintillation cocktail.

-

Quantify the amount of incorporated [14C]-3-OMG using a liquid scintillation counter.

-

Determine the protein concentration of the lysate for normalization.

-

-

Data Analysis:

-

Plot the uptake of [14C]-3-OMG (in nmol/mg protein) against time.

-

The initial linear portion of the curve represents the initial rate of uptake.

-

Protocol 2: Hexokinase Inhibitor Screening Assay (Colorimetric)

This protocol provides a method for screening potential inhibitors of hexokinase activity.[7]

Materials:

-

Hexokinase (HK) enzyme.

-

HK Assay Buffer.

-

HK Substrate (containing glucose).

-

HK Coenzyme (containing NAD+ and ATP).

-

Inhibitor Control (known hexokinase inhibitor).

-

Test compounds (potential inhibitors).

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at 450 nm.

Procedure:

-

Reagent Preparation:

-

Reconstitute lyophilized reagents as per the manufacturer's instructions.

-

Prepare a Hexokinase Enzyme Solution by diluting the stock enzyme in HK Assay Buffer.

-

Prepare a Hexokinase Substrate Mix containing the HK Substrate and HK Coenzyme.

-

-

Assay Plate Setup:

-

Sample Wells (S): Add test compounds at desired concentrations.

-

Inhibitor Control Wells (IC): Add the provided Inhibitor Control.

-

Enzyme Control Wells (EC): Add HK Assay Buffer (no inhibitor).

-

Solvent Control Wells (SC): Add the solvent used to dissolve the test compounds.

-

-

Enzyme Addition and Incubation:

-

Add the diluted Hexokinase Enzyme Solution to all wells except the blank.

-

Incubate the plate for 5 minutes at 25°C to allow for inhibitor binding.

-

-

Substrate Addition and Measurement:

-

Add the Hexokinase Substrate Mix to all wells.

-

Immediately measure the absorbance at 450 nm in kinetic mode for 5-30 minutes at 25°C. The reader will take measurements at regular intervals.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well using the linear portion of the kinetic curve.

-

The percent inhibition can be calculated using the following formula: % Inhibition = [1 - (RateSample - RateSolvent Control) / (RateEnzyme Control - RateSolvent Control)] * 100

-

Signaling Pathways and Visualization

Methylated glucose derivatives, particularly the non-metabolizable analogs, are powerful tools for dissecting cellular signaling pathways that are normally activated by glucose.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade involved in cell growth, proliferation, survival, and metabolism. Insulin and various growth factors activate this pathway. While metabolizable glucose is known to influence this pathway through insulin signaling, non-metabolizable glucose analogs can be used to study the direct effects of glucose transport and binding on this cascade, independent of glycolysis and subsequent ATP production.

PI3K/Akt signaling pathway and points of influence for methylated glucose derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and stress responses. Some non-metabolizable sugar analogs have been shown to activate MAPK pathways, suggesting they can be perceived by cells as stress-related stimuli.

MAPK signaling cascade activated by non-metabolizable glucose analogs.

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis. It is activated when the cellular AMP:ATP ratio increases, indicating low energy status. Methylated glucose derivatives that inhibit glycolysis can lead to a decrease in ATP production, thereby activating AMPK. This activation triggers a switch from anabolic to catabolic pathways to restore energy balance.

AMPK signaling pathway activated by inhibition of glycolysis by methylated glucose derivatives.

Conclusion and Future Directions

Methylated glucose derivatives are indispensable tools in modern biological and biomedical research. Their ability to selectively interact with glucose transporters and modulate cellular signaling pathways provides a unique window into the complex regulation of glucose metabolism. The quantitative data and experimental protocols provided in this guide offer a starting point for researchers looking to utilize these powerful molecules in their own studies.

The future of research in this area is bright, with ongoing efforts to:

-

Develop more selective and potent inhibitors of specific glucose transporter isoforms for therapeutic applications in cancer, diabetes, and other metabolic diseases.

-

Synthesize novel radiolabeled derivatives for improved in vivo imaging and diagnosis.

-

Elucidate the complex interplay between glucose-sensing pathways and other cellular signaling networks.

-

Explore the therapeutic potential of these derivatives in a wider range of diseases, including neurodegenerative disorders and inflammatory conditions.

As our understanding of the intricate roles of glucose in cellular function continues to grow, so too will the importance and application of methylated glucose derivatives in advancing our knowledge and developing new therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. SGLT2 Inhibitors: Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanistic evaluation of the inhibitory effect of four SGLT-2 inhibitors on SGLT 1 and SGLT 2 using physiologically based pharmacokinetic (PBPK) modeling approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. Potential and Therapeutic Roles of Diosmin in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. abcam.com [abcam.com]

An In-depth Technical Guide on Methylated Glucose Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide serves as a resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are interested in methylated derivatives of D-glucose. While the specific compound 2,6-Di-O-methyl-D-glucose was the focus of the initial inquiry, a comprehensive search of chemical databases and scientific literature did not yield a specific CAS number or detailed experimental data for this particular isomer. This suggests that 2,6-Di-O-methyl-D-glucose may be a rare or novel compound with limited publicly available information.

In light of this, this guide provides a detailed overview of closely related and well-characterized di-O-methylated D-glucose isomers. The data presented herein has been compiled from various scientific sources and is intended to provide a comparative reference for researchers working with methylated carbohydrates.

Physicochemical Properties of Di-O-methyl-D-glucose Isomers

The following table summarizes the key physicochemical properties of several known di-O-methyl-D-glucose isomers. This data is essential for the identification, handling, and experimental use of these compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2,3-Di-O-methyl-D-glucose | 4261-27-2[1][2] | C₈H₁₆O₆[2] | 208.21[2] |

| 2,4-Di-O-methyl-D-glucose | 19887-43-5 | C₈H₁₆O₆ | 208.21 |

| 3,4-Di-O-methyl-D-glucose | 4060-06-6 | C₈H₁₆O₆ | 208.21 |

| 3,5-Di-O-methyl-D-glucose | Not Available | C₈H₁₆O₆ | 208.21 |

| 4,6-Di-O-methyl-D-glucose | 20798-53-0 | C₈H₁₆O₆ | 208.21 |

| 3-O-methyl-D-glucose | 13224-94-9 | C₇H₁₄O₆ | 194.18 |

Experimental Protocols

Due to the lack of specific experimental protocols for 2,6-Di-O-methyl-D-glucose, this section will outline a general methodology for the synthesis of a related, well-studied compound, α-Methyl-d-glucoside , as described in Organic Syntheses. This can serve as a foundational protocol that may be adapted for the synthesis of other methylated glucose derivatives.

Synthesis of α-Methyl-d-glucoside [3]

Materials:

-

Anhydrous D-glucose

-

Anhydrous, acetone-free methyl alcohol

-

Dry hydrogen chloride gas

-

Anhydrous sodium carbonate

-

Round-bottomed flask (2-liter) with a reflux condenser

-

Mechanical stirrer

Procedure:

-

A solution of hydrogen chloride in methyl alcohol is prepared by passing dry hydrogen chloride gas into 1.5 kg of anhydrous methyl alcohol until a 1% concentration is achieved.

-

500 g of anhydrous D-glucose is added to this solution in a 2-liter round-bottomed flask equipped with a reflux condenser.

-

The mixture is heated on a steam bath and boiled under reflux for an extended period (e.g., seventy-two hours).

-

After reflux, the solution is concentrated to approximately 800 cc by distillation under reduced pressure.

-

The concentrated solution is chilled to 0°C and inoculated with a crystal of α-methyl-d-glucoside, then allowed to stand at 0°C for twenty-four hours to facilitate crystallization.

-

The crystalline product is filtered by suction and washed with cold methyl alcohol.

-

The crude product can be purified by recrystallization from methyl alcohol.

Signaling Pathways and Biological Activity

Information regarding the specific biological activity and signaling pathways of 2,6-Di-O-methyl-D-glucose is not available. However, studies on related compounds, such as 3-O-methyl-D-glucose (3-OMG) , provide insights into how methylated sugars can interact with biological systems.

3-OMG is a non-metabolizable glucose analog that is transported into cells by glucose transporters but is not phosphorylated by hexokinase.[4][5] This property makes it a valuable tool for studying glucose transport independently of downstream metabolic events.

Logical Workflow for Studying Glucose Transport Using 3-O-methyl-D-glucose

The following diagram illustrates a typical experimental workflow for investigating the effects of a substance on glucose transport using 3-O-methyl-D-glucose.

References

An In-depth Technical Guide on 2,6-Di-O-methyl-D-glucose

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-Di-O-methyl-D-glucose, a methylated derivative of D-glucose. Contrary to common assumptions about saccharide derivatives, extensive research indicates that 2,6-Di-O-methyl-D-glucose is not a naturally occurring compound. Instead, its presence in scientific literature is primarily linked to its chemical synthesis. This document details the established laboratory synthesis of this compound, its known chemical and physical properties, and discusses the apparent lack of documented biological activity or involvement in signaling pathways. The information presented is intended to serve as a foundational resource for researchers in carbohydrate chemistry and drug development.

Introduction

Methylated monosaccharides are crucial compounds in carbohydrate research, serving as synthetic intermediates and probes for studying the roles of specific hydroxyl groups in biological processes. While many methylated sugars are found in nature, 2,6-Di-O-methyl-D-glucose appears to be an exception. This guide clarifies its synthetic origin and compiles the available technical information.

Synthesis of 2,6-Di-O-methyl-D-glucose

The primary method for the synthesis of 2,6-Di-O-methyl-D-glucose was reported by Oldham and Rutherford. The synthesis is a multi-step process starting from a more readily available glucose derivative.

Experimental Protocols

Synthesis of 3,5-benzylidene-6-monomethylglucose:

A solution of 20 g of 3,5-benzylidene-1,2-acetoneglucose in 100 cc. of 20% acetic acid is heated on a water-bath for thirty minutes. The resulting solution is then evaporated under diminished pressure to a syrup. The residue is dissolved in 100 cc. of water and the evaporation is repeated to ensure the complete removal of acetic acid and acetone. The resulting syrup is dissolved in 100 cc. of water, and the solution is shaken with a small amount of decolorizing carbon and filtered. The clear filtrate is then evaporated to a syrup, which is subsequently dissolved in 50 cc. of warm acetone. Upon cooling and scratching, crystallization occurs. The crystals are filtered, washed with a small amount of cold acetone, and dried. The yield of 3,5-benzylidene-6-monomethylglucose is approximately 12 g.

Synthesis of 2,6-Di-O-methyl-D-glucose:

Further methylation of 3,5-benzylidene-6-monomethylglucose at the 2-position followed by the removal of the benzylidene protecting group yields 2,6-Di-O-methyl-D-glucose. The detailed procedure for this second step as described by Oldham and Rutherford involves the use of diazomethane for selective methylation, a process that requires specialized equipment and safety precautions.

Chemical and Physical Properties

There is a scarcity of publicly available, tabulated quantitative data for 2,6-Di-O-methyl-D-glucose. The properties listed below are based on the expected characteristics of a di-O-methylated hexopyranose.

| Property | Value |

| Molecular Formula | C₈H₁₆O₆ |

| Molecular Weight | 208.21 g/mol |

| Appearance | Expected to be a white crystalline solid |

| Solubility | Expected to be soluble in water and polar organic solvents |

Biological Activity and Signaling Pathways

Despite extensive searches of scientific literature, there is no documented evidence of natural occurrence for 2,6-Di-O-methyl-D-glucose. Furthermore, there are no published studies investigating its biological activity or its role in any signaling pathways. Its significance appears to be primarily as a synthetic carbohydrate derivative for chemical studies.

Experimental and Logical Diagrams

Synthesis Workflow for 2,6-Di-O-methyl-D-glucose

The following diagram illustrates the synthetic pathway from D-glucose to 2,6-Di-O-methyl-D-glucose, highlighting the key intermediates and protection/deprotection steps.

Caption: Synthetic pathway for 2,6-Di-O-methyl-D-glucose.

Conclusion

2,6-Di-O-methyl-D-glucose is a synthetic derivative of D-glucose that is not found in nature. Its preparation involves a multi-step chemical synthesis requiring the strategic use of protecting groups to achieve selective methylation at the C2 and C6 positions. There is a notable absence of research on the biological effects of this specific isomer, making it an open area for future investigation. This guide provides the foundational chemical knowledge for researchers interested in exploring the properties and potential applications of this and other selectively methylated carbohydrates.

An In-depth Technical Guide to 2,6-Di-O-methyl-D-glucose: Synthesis, Properties, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-Di-O-methyl-D-glucose, a partially methylated derivative of D-glucose. While specific historical details regarding its discovery are not extensively documented in readily available literature, this guide consolidates current knowledge on its synthesis, and known chemical properties. The synthesis of 2,6-Di-O-methyl-D-glucose is a nuanced process requiring a multi-step approach involving the strategic use of protecting groups to achieve selective methylation at the C2 and C6 positions of the glucose molecule. This document outlines a generalized synthetic methodology based on established carbohydrate chemistry principles. The guide also discusses the potential applications of this compound in various research and industrial fields.

Introduction

2,6-Di-O-methyl-D-glucose is a monosaccharide derivative in which the hydroxyl groups at the second and sixth carbon atoms of a D-glucose molecule are replaced by methoxy groups. This structural modification significantly alters the chemical and physical properties of the parent glucose molecule, influencing its reactivity, solubility, and interactions with biological systems. Such partially methylated sugars are valuable tools in carbohydrate research, serving as intermediates in the synthesis of more complex molecules and as probes to study enzyme-carbohydrate interactions and metabolic pathways.[1] While not naturally occurring, 2,6-Di-O-methyl-D-glucose is produced synthetically for research and potential industrial applications, including the development of biodegradable polymers.[1]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C8H16O6 | |

| Molecular Weight | 208.21 g/mol | [2] |

Synthesis of 2,6-Di-O-methyl-D-glucose

The synthesis of 2,6-Di-O-methyl-D-glucose requires a strategic approach to selectively methylate the hydroxyl groups at the C2 and C6 positions while leaving the hydroxyls at C3 and C4 unprotected. This is typically achieved through a series of protection, methylation, and deprotection steps.

General Synthetic Strategy

A common methodology for the synthesis of partially methylated sugars involves the following key stages[1]:

-

Protection of Hydroxyl Groups: To prevent unwanted methylation at other positions, specific hydroxyl groups of the starting glucose material are "protected" using chemical protecting groups. The choice of protecting groups is critical to ensure that the C2 and C6 hydroxyls remain accessible for methylation or can be selectively deprotected later.

-

Selective Methylation: The protected glucose derivative is then treated with a methylating agent, such as dimethyl sulfate or iodomethane, under basic conditions.[1] This step introduces the methyl groups at the desired C2 and C6 positions.

-

Deprotection: Finally, the protecting groups are removed to yield the target molecule, 2,6-Di-O-methyl-D-glucose.[1]

-

Purification: The final product is purified using techniques like chromatography to ensure high purity.[1]

Illustrative Experimental Protocol (Hypothetical)

While a specific, detailed protocol for the synthesis of 2,6-Di-O-methyl-D-glucose is not available in the provided search results, a plausible multi-step synthesis can be conceptualized based on established carbohydrate chemistry. One possible route could involve the use of a starting material where the C3 and C4 hydroxyls are selectively protected, for instance, as part of a di-O-isopropylidene group, leaving the C2 and C6 hydroxyls available for methylation.

Disclaimer: The following is a hypothetical protocol and would require optimization and validation in a laboratory setting.

Step 1: Protection of D-Glucose

-

D-glucose is first converted to a derivative where the C3 and C4 hydroxyl groups are protected. This could potentially be achieved through the formation of a 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose followed by selective hydrolysis to expose the C3 and C4 hydroxyls, and subsequent protection. A more direct route, if available, would be preferable.

Step 2: Methylation

-

The protected glucose derivative is dissolved in an appropriate aprotic solvent (e.g., dry dimethylformamide).

-

A strong base, such as sodium hydride, is added portion-wise at a reduced temperature (e.g., 0 °C) under an inert atmosphere (e.g., argon).

-

A methylating agent, such as methyl iodide or dimethyl sulfate, is then added dropwise.

-

The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The reaction is quenched, and the product is extracted and purified.

Step 3: Deprotection

-

The protecting groups at C3 and C4 are removed under conditions that do not affect the newly formed methyl ethers. For example, if an acid-labile protecting group was used, mild acidic hydrolysis would be employed.

-

The final product, 2,6-Di-O-methyl-D-glucose, is then purified by column chromatography.

Characterization

The structure of the synthesized 2,6-Di-O-methyl-D-glucose would be confirmed using standard analytical techniques.

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would be expected to show characteristic signals for the anomeric proton, the ring protons, and two distinct singlets for the methoxy groups at the C2 and C6 positions.

-

¹³C NMR: The spectrum would show eight distinct carbon signals, including two signals corresponding to the methoxy carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the free hydroxyl groups at C3 and C4. Strong C-O stretching bands would also be present.

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound (208.21 g/mol ).

Potential Applications

Partially methylated sugars like 2,6-Di-O-methyl-D-glucose have several potential applications in research and industry:

-

Chemical Synthesis: It can serve as a versatile building block for the synthesis of more complex carbohydrate-containing molecules, such as oligosaccharides, glycoconjugates, and natural product analogues.[1]

-

Biochemical Research: This compound can be used as a tool to study carbohydrate metabolism and the substrate specificity of enzymes involved in glucose processing.[1] The methyl groups can block enzymatic action at specific positions, helping to elucidate reaction mechanisms.

-

Materials Science: Due to its modified properties compared to native glucose, it has potential applications in the development of biodegradable polymers and other novel materials.[1]

Conclusion

2,6-Di-O-methyl-D-glucose is a valuable synthetic derivative of glucose with potential applications in various scientific disciplines. Its synthesis requires a carefully planned multi-step approach involving the use of protecting groups to achieve selective methylation. While a detailed historical account of its discovery and comprehensive characterization data are not widely available, this guide provides a foundational understanding of its synthesis and potential utility. Further research to fully characterize this compound and explore its applications is warranted.

References

In-Depth Technical Guide: Physical Characteristics of 2,6-Di-O-methyl-D-glucose

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Di-O-methyl-D-glucose is a methylated derivative of D-glucose, a monosaccharide of fundamental importance in biological systems. In this derivative, the hydroxyl groups at the 2nd and 6th carbon positions are substituted with methoxy groups. This modification of its chemical structure significantly alters its physical and chemical properties compared to its parent molecule, D-glucose. These alterations make 2,6-Di-O-methyl-D-glucose a valuable compound for various research and industrial applications, particularly in the study of carbohydrate metabolism and as a building block in chemical synthesis. This technical guide provides a comprehensive overview of the known physical characteristics of 2,6-Di-O-methyl-D-glucose, along with generalized experimental protocols for its synthesis and characterization.

Physicochemical Properties

The methylation of the hydroxyl groups at the C-2 and C-6 positions influences the polarity, reactivity, and intermolecular interactions of the glucose molecule. A summary of the key physical and chemical identifiers for 2,6-Di-O-methyl-D-glucose is presented below.

| Property | Value | Reference |

| Molecular Formula | C8H16O6 | [1] |

| Molecular Weight | 208.21 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 167-169 °C | [1] |

| Solubility | Soluble in water (up to 50 mg/mL) | [1] |

| Specific Rotation [α]D | Not available in searched literature | |

| CAS Number | 16274-29-6 | [1] |

| IUPAC Name | (2R,3S,4R,5R)-3,4,5-trihydroxy-2,6-dimethoxyhexanal | [1] |

| SMILES | COCC(C(C(C(C=O)OC)O)O)O | [1] |

| InChI Key | OJBVKTGJVJESJJ-ULAWRXDQSA-N | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds. For 2,6-Di-O-methyl-D-glucose, both ¹H and ¹³C NMR would provide definitive evidence of its structure.

Expected ¹H NMR Spectral Features:

-

Anomeric Proton (H-1): A doublet with a chemical shift characteristic of anomeric protons in glucopyranose structures.

-

Ring Protons (H-2, H-3, H-4, H-5): A complex multiplet region, with the signal for H-2 being influenced by the adjacent methoxy group.

-

Exocyclic Protons (H-6, H-6'): Signals corresponding to the methylene protons at the C-6 position, likely appearing as distinct multiplets due to their diastereotopic nature.

-

Methoxy Protons: Two distinct singlets, each integrating to three protons, corresponding to the two methyl groups at the C-2 and C-6 positions.

Expected ¹³C NMR Spectral Features:

-

Anomeric Carbon (C-1): A signal in the anomeric region (typically 90-100 ppm).

-

Ring Carbons (C-2, C-3, C-4, C-5): Signals in the characteristic region for glucose ring carbons, with the C-2 signal shifted due to methylation.

-

Exocyclic Carbon (C-6): A signal for the C-6 carbon, also shifted by methylation.

-

Methoxy Carbons: Two signals corresponding to the carbons of the two methoxy groups.

Note: Specific chemical shift values and coupling constants for 2,6-Di-O-methyl-D-glucose were not available in the searched literature.

Experimental Protocols

The following sections describe generalized experimental protocols for the synthesis and characterization of 2,6-Di-O-methyl-D-glucose. These are based on common laboratory practices for the selective methylation of monosaccharides.

Generalized Synthesis Protocol

The synthesis of 2,6-Di-O-methyl-D-glucose typically involves a multi-step process that includes the protection of specific hydroxyl groups, methylation of the desired positions, and subsequent deprotection.

Objective: To synthesize 2,6-Di-O-methyl-D-glucose from D-glucose through selective protection and methylation.

Materials:

-

D-glucose

-

Protecting group reagents (e.g., benzaldehyde, zinc chloride)

-

Methylating agent (e.g., dimethyl sulfate, methyl iodide)

-

Base (e.g., sodium hydride, silver oxide)

-

Solvents (e.g., dimethylformamide (DMF), methanol, dichloromethane)

-

Deprotection reagents (e.g., palladium on carbon, hydrogen gas, or acidic conditions)

-

Standard laboratory glassware and purification apparatus (e.g., chromatography column, rotary evaporator).

Methodology:

-

Protection of C-4 and C-6 Hydroxyls: A common strategy is to first form a 4,6-O-benzylidene acetal of a glucose derivative (e.g., methyl α-D-glucopyranoside). This is typically achieved by reacting the glucose derivative with benzaldehyde in the presence of a Lewis acid catalyst like zinc chloride.

-

Protection of C-3 Hydroxyl: The remaining free hydroxyl group at C-3 can be protected with a suitable protecting group that is stable to the subsequent methylation conditions (e.g., a benzyl group).

-

Methylation of C-2 Hydroxyl: The hydroxyl group at the C-2 position is then methylated using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride in an anhydrous solvent like DMF.

-

Selective Deprotection and Methylation of C-6 Hydroxyl: The 4,6-O-benzylidene acetal can be regioselectively opened to free the C-6 hydroxyl group, which can then be methylated.

-

Deprotection: All remaining protecting groups are removed to yield the final product, 2,6-Di-O-methyl-D-glucose. The specific deprotection steps will depend on the protecting groups used. For example, benzyl groups are commonly removed by catalytic hydrogenation.

-

Purification: The final product is purified using techniques such as column chromatography on silica gel to isolate 2,6-Di-O-methyl-D-glucose from any remaining starting materials or by-products.

Generalized Characterization Protocol

Objective: To confirm the identity and purity of the synthesized 2,6-Di-O-methyl-D-glucose.

Methodology:

-

Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of the reaction and to assess the purity of the final product. A suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) is used to achieve good separation of the product from starting materials and by-products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the structure of the product. The sample is typically dissolved in a suitable deuterated solvent (e.g., D₂O or CDCl₃), and the spectra are recorded on a high-field NMR spectrometer.[2]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.

-

Melting Point Analysis: The melting point of the purified crystalline solid is measured and compared to the literature value.

-

Polarimetry: The optical rotation of a solution of the compound is measured using a polarimeter to determine its specific rotation. This is a key characteristic of chiral molecules like 2,6-Di-O-methyl-D-glucose.

Visualization of Synthesis Workflow

The following diagram illustrates the generalized workflow for the synthesis of 2,6-Di-O-methyl-D-glucose.

Caption: Generalized Synthesis Workflow for 2,6-Di-O-methyl-D-glucose.

Conclusion

References

Potential Research Areas for 2,6-Di-O-methyl-D-glucose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Di-O-methyl-D-glucose, a methylated derivative of D-glucose, represents a chemical entity with underexplored potential in various scientific domains. While its fundamental chemical properties and synthesis are established, its specific biological activities and applications as a research tool remain largely uncharacterized. This technical guide synthesizes the available information on 2,6-Di-O-methyl-D-glucose and extrapolates potential research avenues based on the known activities of structurally related glucose analogs. The document outlines its chemical characteristics, provides a detailed synthesis protocol, and proposes potential research areas in glucose transport, metabolic pathways, and oncology. This guide aims to serve as a foundational resource to stimulate further investigation into the biological significance and therapeutic potential of this specific methylated monosaccharide.

Introduction

Methylated carbohydrates are valuable tools in glycobiology and medicinal chemistry. The strategic placement of methyl groups can alter a sugar's solubility, conformational flexibility, and its ability to interact with biological macromolecules such as enzymes and transporters. 2,6-Di-O-methyl-D-glucose is a derivative of D-glucose where the hydroxyl groups at the C2 and C6 positions are replaced by methoxy groups[1]. This modification is expected to significantly influence its biological behavior compared to its parent molecule, D-glucose. While other methylated glucose analogs, such as 3-O-methyl-D-glucose and 2-deoxy-D-glucose, are well-established probes for studying glucose transport and metabolism, 2,6-Di-O-methyl-D-glucose remains a relatively enigmatic compound. This guide aims to consolidate the existing knowledge and propose future research directions to unlock its potential.

Chemical and Physical Properties

A summary of the known chemical and physical properties of 2,6-Di-O-methyl-D-glucose is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C8H16O6 | [1] |

| Molecular Weight | 192.22 g/mol | [1] |

| Melting Point | 167-169 °C | [1] |

| Appearance | White crystalline powder | [1] |

| Solubility | Soluble in water | [1] |

| Classification | Monosaccharide derivative | [1] |

Synthesis of 2,6-Di-O-methyl-D-glucose

The synthesis of 2,6-Di-O-methyl-D-glucose typically involves a multi-step process that requires the selective protection of hydroxyl groups on the glucose molecule, followed by methylation and subsequent deprotection.

General Experimental Protocol for Synthesis

The following protocol is a generalized procedure based on common methods for selective methylation of carbohydrates[1].

Step 1: Protection of Hydroxyl Groups

-

Start with a suitable glucose derivative, for example, methyl α-D-glucopyranoside.

-

Selectively protect the hydroxyl groups at the C3 and C4 positions. This can be achieved using various protecting group strategies known in carbohydrate chemistry.

Step 2: Methylation

-

Treat the protected glucose derivative with a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base (e.g., sodium hydride) in an appropriate solvent (e.g., dimethylformamide).

-

This reaction will methylate the free hydroxyl groups at the C2 and C6 positions.

Step 3: Deprotection

-

Remove the protecting groups from the C3 and C4 positions to yield 2,6-Di-O-methyl-D-glucose. The choice of deprotection method will depend on the protecting groups used in Step 1.

Step 4: Purification

-

Purify the final product using techniques such as column chromatography to obtain high-purity 2,6-Di-O-methyl-D-glucose.

Potential Research Areas

Based on its structure as a methylated glucose analog, several promising areas of research can be proposed for 2,6-Di-O-methyl-D-glucose. It is important to note that the following sections outline potential research directions and experimental approaches, as direct experimental data for this specific compound is scarce in the currently available literature.

Investigation of Glucose Transport

Hypothesis: The methylation at the C2 and C6 positions may allow 2,6-Di-O-methyl-D-glucose to be recognized and transported by glucose transporters (GLUTs), but it may not be a substrate for downstream metabolic enzymes like hexokinase. This would make it a valuable tool for studying glucose transport in isolation.

Proposed Experiments:

-

Cellular Uptake Assays: Utilize radiolabeled [14C]-2,6-Di-O-methyl-D-glucose to perform uptake studies in various cell lines (e.g., cancer cell lines with high GLUT1 expression, or insulin-sensitive cells like adipocytes or muscle cells expressing GLUT4).

-

Competitive Inhibition Studies: Investigate whether 2,6-Di-O-methyl-D-glucose can competitively inhibit the uptake of radiolabeled D-glucose or other known GLUT substrates. This would help determine its affinity for different GLUT isoforms.

Probing Glycolysis and Metabolic Pathways

Hypothesis: Due to the methylation at C2, 2,6-Di-O-methyl-D-glucose is unlikely to be a substrate for hexokinase, the first enzyme in the glycolytic pathway. If transported into the cell, it could act as a competitive inhibitor of hexokinase or other glycolytic enzymes.

Proposed Experiments:

-

Enzyme Inhibition Assays: Perform in vitro enzyme assays with purified hexokinase to determine if 2,6-Di-O-methyl-D-glucose inhibits the phosphorylation of D-glucose. This would involve measuring the formation of glucose-6-phosphate in the presence and absence of the methylated analog.

-

Metabolomic Analysis: Treat cells with 2,6-Di-O-methyl-D-glucose and perform metabolomic profiling (e.g., using LC-MS/MS) to assess its impact on the levels of glycolytic intermediates and other central carbon metabolites.

Applications in Cancer Research

Hypothesis: Many cancer cells exhibit a high rate of glucose uptake and glycolysis (the Warburg effect). If 2,6-Di-O-methyl-D-glucose can inhibit glucose transport or glycolysis, it may have anti-proliferative or cytotoxic effects on cancer cells.

Proposed Experiments:

-

Cell Viability Assays: Treat various cancer cell lines with increasing concentrations of 2,6-Di-O-methyl-D-glucose and measure cell viability using standard assays (e.g., MTT, CellTiter-Glo).

-

Synergy Studies: Investigate whether 2,6-Di-O-methyl-D-glucose can synergize with other anti-cancer agents, particularly those that target other aspects of cancer metabolism or induce oxidative stress.

Use as a Chemical Probe in Glycobiology

Hypothesis: The methylated hydroxyl groups at C2 and C6 will prevent 2,6-Di-O-methyl-D-glucose from participating in glycosidic bond formation at these positions. This could make it a useful tool for studying the specificity of glycosyltransferases.

Proposed Experiments:

-

Glycosyltransferase Activity Assays: Use 2,6-Di-O-methyl-D-glucose as a potential acceptor substrate in in vitro assays with various glycosyltransferases to determine if it can be incorporated into growing glycan chains. The lack of incorporation would provide information about the enzyme's substrate specificity.

Conclusion

2,6-Di-O-methyl-D-glucose is a structurally intriguing molecule with the potential to be a valuable tool in metabolic research and drug discovery. While direct biological data is currently limited, its relationship to D-glucose and other well-studied analogs provides a strong rationale for its investigation as a modulator of glucose transport and metabolism. The proposed research areas and experimental designs in this guide offer a roadmap for future studies that could elucidate the specific biological functions of this compound and unlock its potential for therapeutic and research applications. Further characterization of its interactions with key metabolic enzymes and transporters is a critical next step in realizing the full scientific value of 2,6-Di-O-methyl-D-glucose.

References

Application Notes & Protocols: Synthesis of 2,6-Di-O-methyl-D-glucose using Protecting Groups

Audience: Researchers, scientists, and drug development professionals.

Introduction

The selective methylation of hydroxyl groups in carbohydrates is a critical process in the synthesis of various biologically active molecules, including pharmaceuticals and complex oligosaccharides. The synthesis of partially methylated sugars, such as 2,6-Di-O-methyl-D-glucose, requires a strategic application of protecting groups to mask reactive hydroxyls and allow for regioselective methylation. This document outlines a detailed protocol for the synthesis of 2,6-Di-O-methyl-D-glucose starting from D-glucose, employing a multi-step strategy involving the use of benzylidene acetal and benzyl ether protecting groups.

Overall Synthetic Strategy

The synthesis of 2,6-Di-O-methyl-D-glucose is achieved through a seven-step process. The strategy involves the initial protection of the anomeric position as a methyl glycoside, followed by the protection of the C4 and C6 hydroxyls using a benzylidene acetal. Subsequently, selective methylation of the C2 hydroxyl group is performed, followed by the protection of the C3 hydroxyl. The benzylidene acetal is then removed to expose the C4 and C6 hydroxyls for selective methylation of the C6 position. Finally, deprotection of the remaining protecting groups yields the target molecule.

Experimental Workflow

Application Notes: Detailed Protocol for the Selective Methylation of D-Glucose at the 2,6-Positions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the regioselective methylation of D-glucose at the C-2 and C-6 positions to synthesize 2,6-di-O-methyl-D-glucose. The successful synthesis of this molecule, a valuable building block in medicinal chemistry and carbohydrate research, hinges on a robust protecting group strategy to differentiate the reactivity of the various hydroxyl groups on the glucose ring. The following protocol employs a multi-step approach involving the protection of the anomeric center, the formation of a benzylidene acetal to shield the C-4 and C-6 hydroxyls, selective methylation of the C-2 position, deprotection, and subsequent selective methylation of the primary C-6 hydroxyl group.

Introduction

The selective functionalization of carbohydrates is a cornerstone of modern glycochemistry, enabling the synthesis of complex molecules with diverse biological activities. 2,6-di-O-methyl-D-glucose is a key intermediate used in the synthesis of more complex carbohydrate derivatives and in studies of carbohydrate metabolism and enzyme interactions.[1] The primary challenge in its synthesis lies in the subtle differences in reactivity among the hydroxyl groups of the glucose molecule. This protocol outlines a reliable synthetic route to achieve the desired 2,6-disubstitution pattern.

Overall Synthetic Strategy

The synthesis of 2,6-di-O-methyl-D-glucose is achieved through a five-step process, which is outlined in the workflow diagram below. The strategy relies on the sequential protection and deprotection of specific hydroxyl groups to allow for methylation at the desired C-2 and C-6 positions.

References

Application Notes and Protocols: 2,6-Di-O-methyl-D-glucose in Oligosaccharide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategic use of 2,6-di-O-methyl-D-glucose as a key building block in the chemical synthesis of oligosaccharides. This partially protected monosaccharide offers a versatile platform for the regioselective formation of glycosidic linkages, a critical step in the construction of complex carbohydrate structures relevant to drug discovery and glycobiology.

Introduction

The precise construction of oligosaccharides is a formidable challenge in synthetic chemistry due to the multifunctional nature of monosaccharide units. A successful synthesis hinges on a robust protecting group strategy to differentiate the various hydroxyl groups. 2,6-Di-O-methyl-D-glucose is a valuable glycosyl acceptor, with its C-3 and C-4 hydroxyl groups available for glycosylation, while the C-2 and C-6 positions are blocked by methyl ethers. This pre-protection simplifies synthetic routes by directing glycosylation to the desired positions, thereby reducing the number of protection and deprotection steps required.

Key Applications

-

Regioselective Glycosylation: The primary application of 2,6-di-O-methyl-D-glucose is to serve as a glycosyl acceptor at the C-3 and/or C-4 positions. The relative nucleophilicity of these hydroxyls can be influenced by reaction conditions and the nature of the glycosyl donor, allowing for controlled, stepwise elongation of the oligosaccharide chain.

-

Synthesis of Biologically Active Oligosaccharides: Complex oligosaccharides play crucial roles in biological processes, including cell-cell recognition, immune response, and pathogenesis. The use of building blocks like 2,6-di-O-methyl-D-glucose facilitates the synthesis of these molecules, enabling further investigation into their structure-activity relationships.

-

Drug Development: By providing access to complex and well-defined oligosaccharide structures, this building block is instrumental in the development of carbohydrate-based therapeutics, such as vaccines, anti-inflammatory agents, and anticancer drugs.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2,6-di-O-methyl-α-D-glucopyranoside

A common precursor for many applications is the methyl glycoside of 2,6-di-O-methyl-D-glucose. A representative synthesis starting from the readily available methyl α-D-glucopyranoside is outlined below. This multi-step process involves selective protection of the 4- and 6-hydroxyl groups, methylation of the 2- and 3-hydroxyls, followed by deprotection and subsequent methylation of the 6-hydroxyl.

Materials:

-

Methyl α-D-glucopyranoside

-

Benzaldehyde dimethyl acetal

-

p-Toluenesulfonic acid (catalyst)

-

N,N-Dimethylformamide (DMF)

-

Sodium hydride (NaH)

-

Methyl iodide (CH₃I)

-

Methanol (MeOH)

-

Hydrogen peroxide (H₂O₂)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Protection of 4,6-hydroxyls:

-

Dissolve methyl α-D-glucopyranoside in DMF.

-

Add benzaldehyde dimethyl acetal and a catalytic amount of p-toluenesulfonic acid.

-

Stir the reaction mixture at reduced pressure and elevated temperature until completion (monitored by TLC).

-

Neutralize the reaction with triethylamine and concentrate under vacuum.

-

Purify the resulting methyl 4,6-O-benzylidene-α-D-glucopyranoside by crystallization or silica gel chromatography.

-

-

Methylation of 2,3-hydroxyls:

-

Dissolve the benzylidene-protected glucoside in anhydrous DMF.

-

Add sodium hydride portion-wise at 0°C and stir for 1 hour.

-

Add methyl iodide dropwise and allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction carefully with methanol and concentrate under vacuum.

-

Partition the residue between water and dichloromethane.

-

Dry the organic layer over MgSO₄, filter, and concentrate.

-

Purify the resulting methyl 4,6-O-benzylidene-2,3-di-O-methyl-α-D-glucopyranoside by silica gel chromatography.

-

-

Deprotection of 4,6-hydroxyls:

-

Dissolve the di-O-methylated product in a suitable solvent system for reductive cleavage of the benzylidene acetal (e.g., using a dissolving metal reduction or catalytic hydrogenation).

-

Work up the reaction to isolate the methyl 2,3-di-O-methyl-α-D-glucopyranoside.

-

-

Selective Methylation of the 6-hydroxyl:

-

This step requires a regioselective methylation. One approach involves the use of organotin reagents to activate the primary 6-hydroxyl group.

-

Dissolve the diol from the previous step in anhydrous toluene.

-

Add dibutyltin oxide and reflux with azeotropic removal of water.

-

Cool the reaction and add methyl iodide and a suitable promoter (e.g., cesium fluoride).

-

Stir the reaction at room temperature until completion.

-

Purify the target compound, methyl 2,6-di-O-methyl-α-D-glucopyranoside, by silica gel chromatography.

-

Protocol 2: Glycosylation using Methyl 2,6-di-O-methyl-α-D-glucopyranoside as an Acceptor

This protocol describes a general procedure for the glycosylation of methyl 2,6-di-O-methyl-α-D-glucopyranoside with a generic glycosyl donor. The choice of donor, promoter, and reaction conditions will significantly influence the yield and the stereoselectivity of the newly formed glycosidic bond.

Materials:

-

Methyl 2,6-di-O-methyl-α-D-glucopyranoside (Acceptor)

-

A suitable Glycosyl Donor (e.g., a glycosyl trichloroacetimidate, thioglycoside, or glycosyl bromide)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Molecular sieves (4 Å)

-

Promoter (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf), N-iodosuccinimide (NIS)/triflic acid, silver triflate)

-

Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

Preparation:

-

Dry all glassware thoroughly.

-

Activate molecular sieves by heating under vacuum.

-

Dissolve the acceptor, methyl 2,6-di-O-methyl-α-D-glucopyranoside, and the glycosyl donor in anhydrous DCM under an inert atmosphere.

-

Add activated molecular sieves and stir the mixture at room temperature for 30-60 minutes.

-

-

Glycosylation Reaction:

-

Cool the reaction mixture to the desired temperature (e.g., -40 °C, 0 °C, or room temperature, depending on the reactivity of the donor and acceptor).

-

Add the promoter dropwise to the stirred solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, quench it by adding a suitable reagent (e.g., saturated aqueous sodium bicarbonate for acid-catalyzed reactions).

-

Filter the mixture through a pad of celite to remove molecular sieves and wash the celite with DCM.

-

Combine the filtrates and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired disaccharide.

-

Data Presentation

The outcome of glycosylation reactions is highly dependent on the specific reactants and conditions. The following tables provide a template for summarizing the quantitative data from such experiments.

Table 1: Synthesis of Methyl 2,6-di-O-methyl-α-D-glucopyranoside (Illustrative)

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |

| 1. Benzylidene Acetal Protection | Methyl α-D-glucopyranoside | Methyl 4,6-O-benzylidene-α-D-glucopyranoside | PhCH(OMe)₂, p-TsOH, DMF, 60°C | ~85-95 |

| 2. Methylation of 2,3-OH | Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Methyl 4,6-O-benzylidene-2,3-di-O-methyl-α-D-glucopyranoside | NaH, CH₃I, DMF, 0°C to RT | ~90-98 |

| 3. Benzylidene Deprotection | Methyl 4,6-O-benzylidene-2,3-di-O-methyl-α-D-glucopyranoside | Methyl 2,3-di-O-methyl-α-D-glucopyranoside | H₂, Pd/C, MeOH or Na(CN)BH₃, HCl, THF | ~80-90 |

| 4. Regioselective 6-O-Methylation | Methyl 2,3-di-O-methyl-α-D-glucopyranoside | Methyl 2,6-di-O-methyl-α-D-glucopyranoside | 1. Bu₂SnO, Toluene, reflux; 2. CH₃I, CsF | ~70-85 |

Table 2: Glycosylation Reaction with Methyl 2,6-di-O-methyl-α-D-glucopyranoside as Acceptor (Example Data)

| Glycosyl Donor | Promoter (equivalents) | Solvent | Temperature (°C) | Time (h) | Product (Disaccharide) | Yield (%) | α:β Ratio |

| 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide | AgOTf (1.2) | DCM | -20 | 2 | Methyl 3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-2,6-di-O-methyl-α-D-glucopyranoside | 75 | 1:5 |

| Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside | NIS (1.5), TfOH (0.2) | DCM | -40 | 1 | Methyl 4-O-(2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl)-2,6-di-O-methyl-α-D-glucopyranoside | 82 | >10:1 |